molecular formula C7H16ClNO2 B13452130 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride CAS No. 2901102-00-7

3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride

Cat. No.: B13452130
CAS No.: 2901102-00-7
M. Wt: 181.66 g/mol
InChI Key: BUCPDAVIWNQTSW-UHFFFAOYSA-N
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Description

3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride is a heterocyclic compound that belongs to the azetidine class. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyazetidine with hydrochloric acid can yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on the industrial production of this compound are limited, but general principles of azetidine synthesis apply .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a receptor inverse agonist, particularly in the treatment of cognitive disorders. It interacts with GABA receptors, modulating their activity and influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and 2-methoxyethyl groups can influence its chemical behavior and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

2901102-00-7

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

3-methoxy-3-(2-methoxyethyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-4-3-7(10-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H

InChI Key

BUCPDAVIWNQTSW-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CNC1)OC.Cl

Origin of Product

United States

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